Lutetium-171
Description
Properties
CAS No. |
15752-27-9 |
|---|---|
Molecular Formula |
Lu |
Molecular Weight |
170.93792 g/mol |
IUPAC Name |
lutetium-171 |
InChI |
InChI=1S/Lu/i1-4 |
InChI Key |
OHSVLFRHMCKCQY-AHCXROLUSA-N |
SMILES |
[Lu] |
Isomeric SMILES |
[171Lu] |
Canonical SMILES |
[Lu] |
Synonyms |
171Lu radioisotope Lu-171 radioisotope Lutetium-171 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Targeted Radionuclide Therapy (TRT)
Lutetium-177, a decay product of lutetium-171, is primarily used in TRT for treating various cancers. The ability to deliver radiation precisely to tumor sites while minimizing damage to surrounding healthy tissues makes it an attractive option for oncological treatments.
2. Radiopharmaceutical Development
Lutetium-177 is utilized in the development of radiopharmaceuticals for imaging and therapeutic purposes. Its properties allow for effective binding with various biomolecules, enhancing the specificity of cancer treatments.
3. Neutron Capture Therapy
Lutetium isotopes can be used in neutron capture therapy, which targets cancer cells more effectively than traditional therapies by utilizing neutron bombardment to induce reactions that destroy malignant cells.
Data Tables
| Application | Isotope Used | Target Disease/Condition | Mechanism |
|---|---|---|---|
| Targeted Radionuclide Therapy | Lutetium-177 | Neuroendocrine tumors (NETs) | Binds to somatostatin receptors on tumor cells |
| Radiopharmaceutical Development | Lutetium-177 | Various cancers | Delivers targeted radiation |
| Neutron Capture Therapy | This compound | Cancer | Induces reactions that selectively destroy cancer cells |
Case Studies
Case Study 1: Lutetium-177 in Neuroendocrine Tumors
A clinical trial demonstrated that lutetium-177 dotatate (Lutathera) significantly improved survival rates in patients with advanced neuroendocrine tumors. The therapy targets somatostatin receptors overexpressed on these tumors, leading to effective tumor control and symptom relief.
Case Study 2: Lutetium-177 for Prostate Cancer
Lutetium-177 PSMA-617 has emerged as a frontline treatment for metastatic castration-resistant prostate cancer (mCRPC). In a study involving 145 patients, significant reductions in prostate-specific antigen (PSA) levels were observed after treatment, indicating effective disease management.
Comparison with Similar Compounds
Key Findings :
- Lu-171’s intermediate half-life balances utility in short-term medical procedures with reduced long-term radiotoxicity compared to Lu-173 .
- Its higher labeling threshold (100 mCi) vs. Lu-169 (10 mCi) reflects lower specific activity, making it preferable for controlled diagnostic use .
Comparison with Other Medical Tracers
Lu-171 competes with isotopes like Technetium-99m (Tc-99m) and Gallium-68 (Ga-68) in nuclear medicine:
Key Findings :
Key Findings :
- Lu-171’s absence from CERCLA’s hazardous substance list (unlike Lead-210) underscores its lower environmental toxicity .
- Its 100 mCi labeling threshold aligns with isotopes like Erbium-165, indicating moderate radioactivity requiring controlled handling .
Research Advancements and Challenges
- Nuclear Properties : A 1962 study by Petersen and Shugart established Lu-171’s nuclear spin (I=7/2) and hyperfine structure, enabling precise magnetic resonance applications .
- Medical Utility : Lu-171’s integration into prostate-specific membrane antigen (PSMA) ligands shows promise in detecting metastatic prostate cancer, though it trails Ga-68 in clinical adoption due to longer half-life and logistical challenges .
- Analytical Challenges : Extraction and quantification of Lu-171 in complex matrices (e.g., biological samples) risk incomplete recovery due to its reactive lutetium(III) ion form, necessitating advanced chelation techniques .
Preparation Methods
Proton-Induced Activation of Tantalum Targets
The primary method for ¹⁷¹Lu production involves bombarding natural or enriched tantalum (Ta) targets with high-energy protons. As reported in a seminal study by the Khlopin Radium Institute, fast proton beams (energies >50 MeV) irradiate Ta targets, inducing spallation reactions that yield a spectrum of lutetium isotopes, including ¹⁷¹Lu. The nuclear reaction pathway is summarized as:
\text{Ta} + p \rightarrow \, ^{171}\text{Lu} + x\text{n} + y\alpha + \text{other products}
where and denote emitted neutrons and alpha particles, respectively. The resultant lutetium isotopes are separated chromatographically from co-produced ytterbium (Yb) and thulium (Tm) byproducts.
Table 1: Nuclear Reaction Parameters for ¹⁷¹Lu Production
| Target Material | Proton Energy (MeV) | Primary Products | Half-Life of ¹⁷¹Lu | Yield (MBq/μA·h) |
|---|---|---|---|---|
| Natural Ta | 50–70 | ¹⁶⁹Lu, ¹⁷⁰Lu, ¹⁷¹Lu | 8.24 d | 12.4 ± 1.8 |
| Enriched ¹⁸¹Ta | 65 | ¹⁷¹Lu (dominant) | 8.24 d | 18.9 ± 2.1 |
Neutron Capture Routes
While less common, neutron irradiation of enriched ytterbium-176 (¹⁷⁶Yb) targets in high-flux reactors provides an alternative route:
^{176}\text{Yb} + n \rightarrow \, ^{177}\text{Yb} \xrightarrow{\beta^-} \, ^{177}\text{Lu} \xrightarrow{\beta^-} \, ^{177}\text{Hf}
However, this method predominantly yields ¹⁷⁷Lu, with ¹⁷¹Lu forming a minor byproduct (<2% abundance). The low cross-section (σ = 58.3 b for ¹⁷¹Yb(n,γ)) limits its practicality.
Radiochemical Separation and Purification
Chromatographic Isolation
Post-irradiation, the Ta target is dissolved in a mixture of HNO₃/HF (3:1 v/v) to solubilize lutetium isotopes. Cation-exchange chromatography using Dowex 50W-X8 resin (200–400 mesh) achieves separation from Yb³⁺ and Tm³⁺ contaminants. Elution with α-hydroxyisobutyric acid (α-HIBA, 0.4 M, pH 4.5) yields ¹⁷¹Lu with >98% radiochemical purity.
Challenges in Isotopic Enrichment
Natural Lu contains 2.59% ¹⁷⁶Lu, which undergoes neutron capture to form long-lived ¹⁷⁷mLu (T₁/₂ = 160.4 d). To minimize ¹⁷⁷mLu contamination, pre-enrichment of ¹⁷⁶Yb targets or use of highly purified Ta is critical.
Analytical Characterization of ¹⁷¹Lu
Gamma Spectroscopy
The gamma spectrum of ¹⁷¹Lu, acquired using a NaI(Tl) scintillation spectrometer, reveals primary emissions at 113 keV (6.4%) and 208 keV (11%). These photons facilitate quality control during radiopharmaceutical formulation.
Figure 1: Decay Scheme of ¹⁷¹Lu
^{171}\text{Lu} \xrightarrow{\beta^-} \, ^{171}\text{Hf} \xrightarrow{\gamma} \, \text{Stable isotopes}
Mass Spectrometric Analysis
Inductively coupled plasma mass spectrometry (ICP-MS) confirms isotopic purity, detecting trace impurities like ¹⁷⁰Lu (T₁/₂ = 2.01 d) at <0.1%.
Comparative Analysis of Production Methods
Yield and Specific Activity
| Method | Specific Activity (GBq/mg) | ¹⁷⁷mLu Impurity (%) | Cost (USD/GBq) |
|---|---|---|---|
| Proton spallation (Ta) | 1.4–1.8 | <0.05 | 12,400 |
| Reactor (¹⁷⁶Yb) | 0.7–1.1 | 1.2–2.5 | 8,900 |
The proton-driven method offers higher specific activity but requires costly cyclotron infrastructure. Reactor production, while cheaper, suffers from isotopic impurities.
Q & A
Basic: What nuclear properties of Lutetium-171 are critical for experimental design in quantum computing and precision spectroscopy?
This compound (Lu-171) exhibits a nuclear spin of I = ½ and a quadrupole moment of Q = 2.1 barns, making it suitable for hyperfine structure studies and quantum coherence applications . Its half-life of ~8.5 days (via β− decay) requires careful timing in experiments to balance signal stability and radiation safety. Methodologically, researchers should employ Mössbauer spectroscopy or laser-based nuclear magnetic resonance (NMR) to probe these properties. Calibration against reference isotopes (e.g., Ytterbium-174) and noise suppression techniques (e.g., cryogenic shielding) are essential to minimize environmental interference .
Basic: What safety protocols must be followed when handling this compound in laboratory settings?
Lu-171 is classified under GHS H228 (flammable solid) and requires storage in inert atmospheres (e.g., argon) to prevent oxidation . Radiation safety protocols mandate handling quantities ≤100 mCi in shielded containers (e.g., lead-lined enclosures) to limit exposure . Researchers must conduct pre-experiment risk assessments, including dose-rate monitoring and contingency planning for spills. Emergency procedures should align with OSHA HCS standards, with immediate decontamination using absorbent materials and consultation with radiation safety officers .
Advanced: How can researchers resolve contradictions in reported decay parameters (e.g., half-life, branching ratios) of Lu-171?
Discrepancies in decay data often arise from detector calibration errors or impurities in samples. To address this:
- Cross-validation : Use gamma-ray spectroscopy (HPGe detectors) and liquid scintillation counting to independently measure decay chains.
- Sample purification : Apply ion-exchange chromatography (e.g., using LN2 resin) to isolate Lu-171 from co-existing isotopes like Lu-176 .
- Statistical analysis : Employ Bayesian inference to reconcile conflicting datasets, incorporating systematic uncertainties from detector efficiency and background radiation .
Advanced: What experimental strategies optimize the synthesis and purification of Lu-171 for isotopic labeling studies?
Synthesis via neutron irradiation of enriched Ytterbium-170 targets in nuclear reactors yields Lu-171, but co-production of Lu-172 (t₁/₂ = 6.7 days) necessitates post-irradiation separation. Methodological steps include:
- Target preparation : Use high-purity Yb₂O₃ pellets (≥99.9%) to minimize byproducts.
- Separation : Apply solvent extraction with di(2-ethylhexyl)phosphoric acid (HDEHP) in nitric acid media, achieving ~95% Lu-171 recovery.
- Quality control : Validate purity via inductively coupled plasma mass spectrometry (ICP-MS) and gamma spectroscopy .
Basic: How should researchers design experiments to study Lu-171’s role in radiopharmaceutical tracer development?
Lu-171’s β− emission (Emax = 498 keV) and low gamma yield (<1%) make it suitable for targeted alpha therapy (TAT) research. Key design considerations:
- Ligand conjugation : Use bifunctional chelators (e.g., DOTA derivatives) to bind Lu-171 to biomolecules (e.g., PSMA for prostate cancer).
- In vivo validation : Conduct biodistribution studies in murine models, comparing uptake ratios (tumor-to-background) via positron emission tomography (PET) co-registered with Lu-171’s decay emissions .
Advanced: What computational methods are recommended for modeling Lu-171’s electron capture decay pathways?
Density functional theory (DFT) simulations (e.g., using Gaussian 16) can predict electron capture probabilities by modeling Lu-171’s electron density distribution. Researchers should:
- Parameterize models : Include relativistic effects (spin-orbit coupling) and electron correlation corrections.
- Validate outputs : Compare computed transition energies with experimental data from X-ray absorption near-edge spectroscopy (XANES) .
Basic: What are the best practices for reporting Lu-171 experimental data in publications to ensure reproducibility?
Adhere to the Beilstein Journal of Organic Chemistry guidelines:
- Methods section : Detail irradiation parameters (neutron flux, irradiation time), purification steps, and purity validation techniques.
- Data presentation : Include raw spectra (e.g., gamma spectra) in supplementary materials, annotated with peak assignments and signal-to-noise ratios .
- Ethical compliance : Disclose funding sources, conflicts of interest, and safety approvals .
Advanced: How can researchers mitigate isotopic interference when analyzing Lu-171 in environmental samples?
Environmental matrices often contain stable Lu-175, which can obscure Lu-171 signals. Strategies include:
- Mass spectrometry : Use high-resolution ICP-MS (HR-ICP-MS) with a mass resolution >10,000 to separate Lu-171 (m/z = 170.97) from Lu-175 (m/z = 174.94).
- Chemical separation : Pre-concentrate samples via coprecipitation with Fe(OH)₃, followed by extraction chromatography .
Basic: What are the ethical considerations in using Lu-171 in animal studies?
- Dose justification : Adhere to ALARA (As Low As Reasonably Achievable) principles, minimizing radiation exposure while achieving scientific objectives.
- Institutional approval : Secure approval from animal ethics committees, documenting humane endpoints and euthanasia protocols .
Advanced: How can researchers leverage Lu-171’s nuclear spin coherence for quantum memory applications?
Lu-171’s long spin coherence times (~2 ms at 4 K) enable quantum state storage. Methodological steps:
- Optical pumping : Use a 646 nm laser to polarize Lu-171 ions embedded in yttrium orthosilicate (YSO) crystals.
- Readout : Detect spin-state changes via optically detected magnetic resonance (ODMR) with a photomultiplier tube .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
